[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
Overview
Description
[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is a complex organic compound characterized by its unique structure, which includes both dimethoxybenzyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the reaction of 3,4-dimethoxybenzylamine with an appropriate acylating agent to form the amide linkageThe final step involves the formation of the acetic acid moiety under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of protective groups to prevent unwanted side reactions and the application of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: DDQ, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with specific enzymes and receptors .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may have applications in the treatment of certain diseases due to its unique chemical properties .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]propionic acid
- [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]butyric acid
Uniqueness
[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability and reactivity under certain conditions .
Biological Activity
The compound [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid, also known by its chemical formula CHNO, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : CHNO
- Molecular Weight : 388.42 g/mol
- CAS Number : 1142215-80-2
- Structure : The compound features a complex structure that includes a methoxybenzyl group and an amino-acetic acid moiety, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs often exhibit anti-inflammatory properties. For instance, derivatives of methoxyphenyl compounds have shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In a study involving a related compound, significant reductions in inflammation markers were observed in animal models of arthritis.
Anticancer Activity
The anticancer potential of this compound has been assessed through cell viability assays against various cancer cell lines. Preliminary results suggest that the compound induces apoptosis in cancer cells by activating caspase pathways.
Table 1: Summary of Biological Activities
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of inflammatory mediators. Compounds similar to this have been shown to inhibit NF-kB activation.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial membrane potential disruption and cytochrome c release.
- Antioxidant Activity : The methoxy groups present in the structure may contribute to free radical scavenging capabilities.
Properties
IUPAC Name |
2-(N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-26-16-7-5-15(6-8-16)22(13-20(24)25)12-19(23)21-11-14-4-9-17(27-2)18(10-14)28-3/h4-10H,11-13H2,1-3H3,(H,21,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSHYAZHBJJUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC(=C(C=C2)OC)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001130535 | |
Record name | Glycine, N-[2-[[(3,4-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001130535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142215-80-2 | |
Record name | Glycine, N-[2-[[(3,4-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142215-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-[[(3,4-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001130535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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